4-Allylbenzaldehyde

Catalog No.
S1971535
CAS No.
77785-94-5
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allylbenzaldehyde

Researchers requiring bifunctional aromatic aldehydes often encounter polymerization or side-reactions with vinylbenzaldehyde analogs. 4-Allylbenzaldehyde provides a stable, non-conjugated allyl-aldehyde scaffold enabling orthogonal functionalization. • Selective aldehyde reactions (reductive amination, Wittig) without allyl disruption. • Robust under acidic porphyrin synthesis and DDQ oxidation, avoiding polymerization. • Preserves flexible C-C tether for late-stage cross-metathesis or surface grafting. Reliable supply, high purity.

CAS Number

77785-94-5

Product Name

4-Allylbenzaldehyde

IUPAC Name

4-prop-2-enylbenzaldehyde

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2

InChI Key

VBZGCBZCEGCNPR-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)C=O

Canonical SMILES

C=CCC1=CC=C(C=C1)C=O

Synonyms

4-Allyl-benzaldehyde, p-Allylbenzaldehyde, 4-(Prop-2-en-1-yl)benzaldehyde, 4-(2-Propenyl)benzaldehyde, Benzaldehyde, 4-(2-propen-1-yl)-

Purity

≥97%

Package Size

1 g, 5 g

4-Allylbenzaldehyde is a highly versatile, bifunctional aromatic building block featuring an electrophilic aldehyde and a terminal, non-conjugated alkene (allyl group). This dual-functional profile allows for orthogonal reactivity, enabling selective transformations at the carbonyl center (e.g., reductive amination, Wittig olefination) without disrupting the alkene, or vice versa (e.g., cross-metathesis, hydrosilylation). In procurement and material design, it serves as a highly effective precursor for synthesizing functionalized porphyrins, surface-grafted chromophores, and specialized elastomers, offering a stable, processable alternative to highly reactive conjugated analogs [1].

Research Fit

Para-substituted benzaldehyde building block with orthogonal aldehyde and allyl functionalities
Suited for Claisen-Schmidt condensations, hydroacylations, and cross-coupling reactions
Isomerically pure (98% GC) supports reproducible synthesis and fragrance formulation

Buyers often consider 4-vinylbenzaldehyde or 4-allyloxybenzaldehyde as structural substitutes, but generic substitution fails due to critical differences in reactivity and stability. 4-Vinylbenzaldehyde contains a conjugated styrenyl double bond, making it highly prone to spontaneous polymerization during storage and side reactions during high-temperature or acidic condensations. Conversely, 4-allyloxybenzaldehyde introduces an ether linkage that alters the electronic density of the aromatic ring and is susceptible to cleavage under strong acidic or reductive conditions. 4-Allylbenzaldehyde provides a robust, non-conjugated carbon-carbon tether that ensures long-term shelf stability, predictable orthogonal reactivity, and flexible linkages for surface functionalization[1].

Substitution Risk

4-Allylbenzaldehyde (para) Boiling point ~240 °C; para geometry directs intermolecular cyclization pathways
2-Allylbenzaldehyde (ortho) Boiling point ~229 °C; ortho geometry enables intramolecular hydroacylation to indanones
Purification behavior Higher boiling point may shift fractionation windows; distinct GC retention
Synthetic outcome Cyclization mode differs fundamentally; may not yield same heterocyclic scaffolds

Silicon Surface Attachment Precursor

In the development of light-harvesting antennae, 4-allylbenzaldehyde is specifically selected over vinyl analogs to synthesize meso-substituted porphyrins for attachment to silicon nanocrystals (SiNCs). The isolated allyl group undergoes efficient thermal hydrosilylation, providing a flexible hydrocarbon tether that preserves the photophysical properties of the chromophore. Studies demonstrate that 4-allylbenzaldehyde can be synthesized in 95% yield and successfully condensed with pyrrole to form the critical alkene-appended porphyrin core, a process where conjugated vinyl analogs often suffer from polymerization or altered electronic coupling [1].

Evidence DimensionSuitability for thermal hydrosilylation on SiNCs
Target Compound DataProvides a flexible, non-conjugated tether preserving chromophore electronics (95% precursor yield)
Comparator Or Baseline4-Vinylbenzaldehyde (rigid, conjugated tether prone to polymerization)
Quantified DifferenceEnables stable, non-conjugated surface grafting without altering porphyrin absorption
ConditionsThermal hydrosilylation onto hydrogen silsesquioxane-derived silicon nanocrystals

Procuring the allyl derivative ensures successful surface grafting via hydrosilylation without the risk of precursor polymerization or unwanted electronic conjugation with the surface.

Boiling point vs 2-allyl
Data to verify
Δ = +11.5 °C (para higher)
Supports distinct purification windows
ACD/Labs predicted values

Scalable Porphyrin Synthesis via Dipyrromethane Condensation

4-Allylbenzaldehyde demonstrates high processability in the statistical mixed-aldehyde condensation used to generate A3B-porphyrins. When reacted with mesitaldehyde and pyrrole under BF3·O(Et)2/EtOH cocatalysis, the allyl-porphyrin (Zn7) is successfully isolated. Notably, the allyl precursor survives the acidic condensation and subsequent DDQ oxidation intact. Unlike 4-vinylbenzaldehyde, whose styryl moiety exhibits high reactivity under both acidic and basic conditions (often complicating deprotection and condensation steps), the allyl group remains inert, allowing for cleaner downstream processing and reliable isolation of the target macrocycle [1].

Evidence DimensionStability under acidic condensation and oxidation
Target Compound DataAllyl group remains intact during BF3-catalyzed condensation and DDQ oxidation
Comparator Or Baseline4-Vinylbenzaldehyde (styryl moiety highly reactive/unstable under acidic/basic conditions)
Quantified DifferenceEliminates side-reactions associated with conjugated double bonds during macrocycle synthesis
ConditionsMixed-aldehyde condensation with pyrrole (BF3·O(Et)2 catalysis) followed by DDQ oxidation

Buyers synthesizing complex macrocycles should select 4-allylbenzaldehyde to avoid the yield-destroying side reactions and polymerization typical of vinyl-substituted aldehydes.

Cyclization pathway
Class-level
Para lacks intramolecular hydroacylation; ortho yields >90% indanones
Directs intermolecular coupling pathways
Rh-catalyzed conditions reported

Enzymatic Oxidative Mono-Cleavage

4-Allylbenzaldehyde serves as a critical benchmark substrate in the development of regioselective biocatalytic processes. In studies utilizing whole cells of the fungus Trametes hirsuta for the oxidative mono-cleavage of dialkenes, the allyl group's specific electronic and steric profile is essential for enzyme recognition. While generic aliphatic alkenes or conjugated styrenes show varying degrees of over-oxidation or poor conversion, the isolated terminal alkene in allyl-aromatics allows for precise, mild cleavage. This demonstrates the compound's utility as a highly predictable, standardized substrate for validating novel biocatalytic ozonolysis alternatives[1].

Evidence DimensionBiocatalytic cleavage selectivity
Target Compound DataFunctions as a stable, predictable substrate for enzymatic alkene cleavage
Comparator Or BaselineConjugated styrenes (prone to over-oxidation or polymerization)
Quantified DifferenceProvides a standardized baseline for regioselective mono-cleavage assays
ConditionsWhole-cell biocatalysis using Trametes hirsuta

For laboratories developing green chemistry or biocatalytic oxidation methods, 4-allylbenzaldehyde provides a reliable, non-polymerizing terminal alkene standard.

Isomeric purity method
Reported
One-step Pd/C hydrogenation yields isomerically pure 4-alkylbenzaldehydes
Enables isomerically pure procurement
Helv. Chim. Acta 1982 methodology
Flash point vs 2-allyl
Data to verify
Δ = +14.2 °C (para higher)
May support safer handling classification
Predicted data, ACD/Labs
Commercial purity
Supplier data
98% GC, multiple vendors
Supports reproducible procurement
Vendor-specified; batch-dependent
Olfactory character
Class-level
Sweet, floral, spicy, lavender-like vs bitter almond
Enables distinct fragrance formulation
Qualitative sensory evaluation

Silicon Surface Functionalization Precursor

Where this compound is the right choice: Manufacturing photoactive silicon nanocrystals or functionalizing Si(100) surfaces via thermal hydrosilylation, where a flexible, non-conjugated tether is required to preserve the electronic properties of the attached chromophore [1].

Functionalized Porphyrin and Dipyrromethane Synthesis

Where this compound is the right choice: Scalable production of meso-substituted porphyrins and dipyrromethanes, where the precursor must withstand acidic condensation and DDQ oxidation without undergoing the spontaneous polymerization typical of vinylbenzaldehydes[2].

Orthogonal Building Block for API Synthesis

Where this compound is the right choice: Multi-step organic synthesis requiring orthogonal functionalization—specifically, reacting the aldehyde via reductive amination or Wittig olefination while reserving the stable, isolated allyl group for late-stage cross-metathesis or Heck coupling [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Para-substituted styrene and cinnamaldehyde analog synthesis
Regiochemical stability and allyl handle
Aldehyde condensation reactivity and allyl preservation
Pharmaceutical building block (4-substituted benzaldehyde scaffolds)
Isomeric purity and para-substitution
Consistent SAR and biological activity
Fragrance and flavor intermediate for complex profiles
Unique warm, spicy, floral olfactory character
Aroma reproducibility and microencapsulation compatibility
Agrochemical intermediate with late-stage allyl functionalization
Orthogonal aldehyde/allyl reactivity
Sequential functionalization without cross-reactivity

XLogP3

2.5

Wikipedia

4-(Prop-2-en-1-yl)benzaldehyde

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